N-(5-phenyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
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Overview
Description
N-(5-phenyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thiadiazole ring fused with a pyridine ring, making it a versatile scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with thiosemicarbazide, followed by cyclization with an appropriate aldehyde or ketone . The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the addition of catalytic amounts of acid or base to facilitate the cyclization process .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(5-phenyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
N-(5-phenyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-phenyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Pyridine Carboxamides: Compounds with a pyridine ring and carboxamide functionality, used in various medicinal applications.
Uniqueness
N-(5-phenyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is unique due to its combined thiadiazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold for drug design .
Properties
Molecular Formula |
C14H10N4OS |
---|---|
Molecular Weight |
282.32 g/mol |
IUPAC Name |
N-(5-phenyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H10N4OS/c19-12(11-7-4-8-15-9-11)16-14-18-17-13(20-14)10-5-2-1-3-6-10/h1-9H,(H,16,18,19) |
InChI Key |
CGGGHTQDUHAODV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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